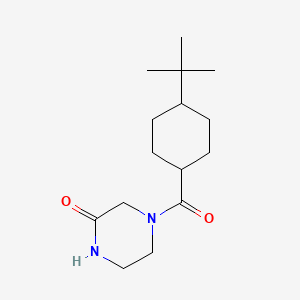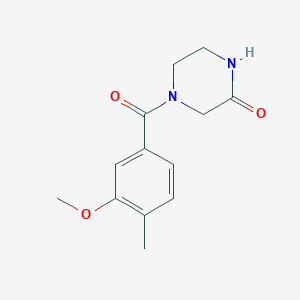![molecular formula C13H16N2O2 B7537686 N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7537686.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide, also known as DMF, is a small molecule drug that has been studied extensively for its potential therapeutic benefits in various diseases. DMF is a white crystalline powder that is soluble in water and organic solvents. It has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective properties.
Wirkmechanismus
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant and detoxification responses. N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide also inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective properties. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has also been shown to reduce oxidative stress and promote the survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide is a small molecule drug that is relatively easy to synthesize and administer. It has been shown to have low toxicity and is generally well-tolerated. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide can be unstable in certain conditions and may require special handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide. One area of interest is the potential use of N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide in the treatment of other autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus. Another area of interest is the development of new synthetic methods for N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanisms of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide and its potential side effects.
Synthesemethoden
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide can be synthesized by several methods, including the reaction of 2-methylfuran-3-carboxylic acid with 1,5-dimethylpyrrole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with N,N-dimethylformamide dimethylacetal (N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide-DMA) to yield N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been studied extensively for its potential therapeutic benefits in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. In multiple sclerosis, N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to reduce the frequency and severity of relapses and slow the progression of disability. In psoriasis, N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to improve symptoms and reduce inflammation. In inflammatory bowel disease, N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to improve symptoms and reduce inflammation.
Eigenschaften
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-4-5-11(15(9)3)8-14-13(16)12-6-7-17-10(12)2/h4-7H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXYJIGTKVVATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537611.png)
![4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)
![5-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7537617.png)
![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)
![N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7537665.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![4-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7537678.png)